REACTION_CXSMILES
|
[Br:1]N1C(C)(C)C(=O)N(Br)C1=O.[CH3:12][O:13][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[C:16]([Cl:23])[C:15]=1[CH3:24].C(OCC)(=O)C>ClC1C=CC=CC=1.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH3:12][O:13][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[C:16]([Cl:23])[C:15]=1[CH2:24][Br:1]
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=CC=C1[N+](=O)[O-])Cl)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was again added
|
Type
|
WAIT
|
Details
|
After a further 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
The resulting mixture was washed once each with satd Na2SO3 solution, Na2CO3 solution, and NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CBr)C(=CC=C1[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 181.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |